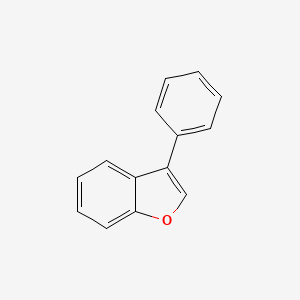

3-Phenylbenzofuran

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

29909-72-6 |

|---|---|

Formule moléculaire |

C14H10O |

Poids moléculaire |

194.23 g/mol |

Nom IUPAC |

3-phenyl-1-benzofuran |

InChI |

InChI=1S/C14H10O/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h1-10H |

Clé InChI |

SSYBGLWXGRWEFE-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=COC3=CC=CC=C32 |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 3 Phenylbenzofuran and Its Derivatives

Strategic Approaches to the Core Benzofuran (B130515) Ring System Formation

The formation of the benzofuran core is the critical step in the synthesis of 3-phenylbenzofuran. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. Key methodologies include intramolecular cyclization reactions and intermolecular annulations or cycloadditions, each offering distinct advantages in terms of scope and efficiency.

Intramolecular cyclodehydration is a direct and powerful method for forming the furan (B31954) ring of the benzofuran system. This approach typically involves the acid-catalyzed ring closure of a suitably substituted precursor, such as an α-phenoxy ketone.

A highly effective method for the synthesis of 3-substituted and 2,3-disubstituted benzofurans is the cyclodehydration of α-phenoxy ketones using Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid). researchgate.net This method provides a straightforward route to compounds like this compound from readily accessible starting materials, namely phenols and α-bromo ketones. researchgate.net The reaction proceeds via an initial O-alkylation of a phenol (B47542) with an α-bromo ketone to form the α-phenoxy ketone precursor, which then undergoes intramolecular electrophilic aromatic substitution followed by dehydration to yield the benzofuran ring.

The use of Eaton's reagent is particularly advantageous as it is a powerful dehydrating agent with good fluidity, promoting efficient cyclization under mild conditions and often avoiding the isomerization byproducts that can occur with other reagents like polyphosphoric acid (PPA). researchgate.netvulcanchem.com For instance, the cyclodehydration of 2-phenoxy acetophenone (B1666503) to this compound proceeds in excellent yield at 45°C in just 10 minutes when mediated by Eaton's reagent. vulcanchem.com In contrast, using PPA requires much higher temperatures and longer reaction times, leading exclusively to the isomerized product, 2-phenylbenzofuran (B156813). vulcanchem.com

The reaction demonstrates good functional group tolerance, although strong electron-withdrawing groups on the phenoxy ring can hinder the reaction. researchgate.net The versatility of this method has been showcased in the preparation of various substituted benzofurans, naphthofurans, and even benzothiophenes. researchgate.net

Table 1: Comparison of Reagents for the Cyclodehydration of 2-Phenoxy Acetophenone

| Reagent | Temperature (°C) | Time | Yield (%) | Product(s) | Reference |

| Eaton's Reagent | 45 | 10 min | 89 | This compound | vulcanchem.com |

| Polyphosphoric Acid (PPA) | 132 | 2 h | 73 | 2-Phenylbenzofuran | vulcanchem.com |

| Methanesulfonic Acid | 45 | 10 min | 25 | This compound | researchgate.net |

This table is generated based on data from the cited research articles.

Annulation and cycloaddition reactions represent another major class of strategies for constructing the benzofuran skeleton. These methods involve the formation of two new bonds in a single or sequential operation, often offering high levels of complexity and efficiency in building the heterocyclic system.

A selective synthesis of benzofuran derivatives can be achieved through the perchloric acid (HClO4)-mediated intermolecular annulation of phenols with α-methoxy-β-ketoesters. researchgate.netthieme-connect.com A key finding of this methodology is the critical role of water in directing the reaction pathway. In the presence of water, benzofurans are formed, whereas under dehydrated conditions, the reaction yields coumarins. researchgate.netresearchgate.net

In the synthesis of benzofurans, the α-methoxy-β-ketoester is believed to first undergo hydrolysis and decarboxylation in the presence of acid and water to form an α-methoxyacetophenone intermediate. thieme-connect.com This intermediate then reacts with the phenol in an intermolecular annulation to produce the benzofuran. thieme-connect.com The methoxy (B1213986) group is a crucial element in this transformation. researchgate.net This protocol has been successfully applied to a range of substituted phenols and α-methoxy-β-ketoesters, affording 2-aryl and 2-heteroaryl benzofurans in good to excellent yields. thieme-connect.com

Table 2: Synthesis of Benzofurans via HClO4-Mediated Annulation

| Phenol | α-Methoxy-β-ketoester | Product | Yield (%) | Reference |

| Phenol | Methyl 2-methoxy-3-oxo-3-phenylpropanoate | 2-Phenylbenzofuran | 75 | thieme-connect.com |

| Phloroglucinol | Methyl 2-methoxy-3-oxo-3-phenylpropanoate | 5,7-Dihydroxy-2-phenylbenzofuran | 86 | thieme-connect.com |

| Phenol | Methyl 2-methoxy-3-oxo-3-(thiophen-2-yl)propanoate | 2-(Thiophen-2-yl)benzofuran | 85 | thieme-connect.com |

This table is generated based on data from the cited research article.

Visible light-mediated photocatalysis has emerged as a powerful tool for forging complex molecular architectures under mild conditions. An example relevant to benzofuran chemistry is the visible light-promoted formal [4+2] annulation (Diels-Alder reaction) of phenylbenzofurans with 2,3-dibromonaphthoquinones to synthesize anthracenone-furans. rsc.orgrsc.org

This reaction utilizes an organo-photocatalyst, such as 4CzIPN, which is selectively excited by blue light. rsc.orgresearchgate.net The excited photocatalyst then transfers energy to the naphthoquinone, initiating a reaction cascade that involves the formation of a 1,6-biradical intermediate with the phenylbenzofuran. researchgate.net Subsequent radical recombination and elimination of two HBr molecules lead to the formation of the polycyclic anthracenone-furan product in good to excellent yields. rsc.orgresearchgate.net The use of stannic chloride (SnCl4) can further improve yields by accelerating the decomposition of a potential oxetane (B1205548) side product. researchgate.net This methodology showcases how the benzofuran scaffold can serve as a diene component in cycloadditions to build significantly more complex, fused ring systems. rsc.org

The synthesis of 2-aminobenzofuran derivatives, which are valuable structures in medicinal chemistry, can be efficiently accomplished through a formal [4+1] cycloaddition reaction. This strategy involves the reaction of in situ generated ortho-quinone methides (o-QMs) with isocyanides. mdpi.comnih.gov

In this process, an o-hydroxybenzhydryl alcohol is treated with a Lewis acid, such as scandium(III) triflate (Sc(OTf)3), to generate a highly reactive o-QM intermediate. mdpi.comresearchgate.net This intermediate, acting as the four-atom component, is then trapped by an isocyanide, the one-atom component. mdpi.com The reaction proceeds through nucleophilic addition, cyclization, and isomerization to furnish the 2-aminobenzofuran scaffold. researchgate.net This methodology is noted for its efficiency, mild reaction conditions, broad substrate scope, and high yields, providing a direct route to 3-aryl-2-aminobenzofurans. mdpi.comthieme-connect.com

Visible Light-Enabled [4+2] Annulation Reactions for Complex Structures

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a powerful strategy for the construction of the benzofuran core, often providing high efficiency and regioselectivity. Various methods have been developed, each with its unique advantages and substrate scope.

The intramolecular Wittig reaction is a well-established method for the synthesis of 2-arylbenzofuran derivatives. sciforum.net Interestingly, under certain conditions, this reaction can also lead to the formation of 3-benzoyl-2-phenylbenzofurans as unexpected side products. sciforum.netmdpi.com This discovery has expanded the utility of the Wittig reaction, providing a route to C3-acylated benzofurans that can be challenging to obtain through direct acylation methods, especially with electron-withdrawing groups. sciforum.netmdpi.com

The general procedure involves the reaction of a 2-hydroxybenzyltriphenylphosphonium bromide with a benzoyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as toluene. sciforum.netmdpi.com The reaction proceeds through the formation of an ylide intermediate, which can then undergo acylation and subsequent cyclization. mdpi.com A key intermediate, o-[(benzoyloxy)benzyl]-triphenyl-phosphorane, has been identified as leading to the 3-benzoyl derivatives. mdpi.com

This method is advantageous due to its simplicity and the use of readily available starting materials. sciforum.net The reaction of o-[(benzoyloxy)benzyl]-triphenyl-phosphoranes with benzoyl chlorides bearing either electron-donating or electron-withdrawing groups has been explored, demonstrating the versatility of this approach. mdpi.com For instance, the reaction with 4-nitrobenzoyl chloride yielded a mixture of 3-benzoyl-2-(4'-nitrophenyl)benzofuran and 3-(4'-nitrobenzoyl)-2-phenylbenzofuran. mdpi.com

Table 1: Synthesis of 2-Phenylbenzofurans and 3-Benzoyl-2-phenylbenzofurans via Intramolecular Wittig Reaction

| Starting Materials | Product(s) | Key Findings |

| 2-Hydroxybenzyltriphenylphosphonium bromide, Benzoyl chloride | 2-Phenylbenzofuran, 3-Benzoyl-2-phenylbenzofuran | The reaction can yield both the expected 2-phenylbenzofuran and the unexpected 3-benzoyl-2-phenylbenzofuran. sciforum.netmdpi.com This provides a direct route to C3-acylated benzofurans. sciforum.net |

| o-[(benzoyloxy)benzyl]-triphenyl-phosphorane, 4-Nitrobenzoyl chloride | 3-Benzoyl-2-(4'-nitrophenyl)benzofuran, 3-(4'-Nitrobenzoyl)-2-phenylbenzofuran | The reaction with an electron-withdrawing substituted benzoyl chloride leads to the formation of two isomeric 3-acyl benzofuran products, highlighting the potential for substituent effects on the reaction outcome. mdpi.com |

Palladium-catalyzed intramolecular cycloisomerization has emerged as an effective method for synthesizing 2,3-disubstituted benzofurans. jst.go.jp One approach involves the migratory cycloisomerization of 3-phenoxy acrylic acid esters. jst.go.jp This reaction proceeds via C-O bond cleavage and the formation of new C-O and C-C bonds. jst.go.jp The choice of palladium catalyst and ligands is crucial for the success of this transformation.

Another palladium-catalyzed method involves the intramolecular cycloisomerization of 2-(cyanomethyl) phenyl esters to produce 2-aminobenzofurans. nih.gov However, the substrate scope for this particular reaction is reported to be somewhat limited. nih.gov

The use of a strong base, such as potassium tert-butoxide (tBuOK), can mediate the synthesis of this compound-2-amines. nih.gov While this method provides a direct route to this specific class of benzofuran derivatives, it has been reported for a limited number of examples. nih.gov This approach highlights the utility of strong bases in promoting cyclization reactions that might not proceed under milder conditions.

A nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones provides a convenient protocol for the synthesis of benzofuran derivatives, including this compound. thieme-connect.comthieme-connect.comorganic-chemistry.org This method has been developed as an alternative to traditional cross-coupling reactions, which often require strong bases and multistep processes. thieme-connect.comthieme-connect.com

The reaction typically employs a nickel catalyst, such as Ni(dppp)₂Cl₂ or Ni(OTf)₂, a ligand like 1,10-phenanthroline, and a reducing agent like zinc powder. thieme-connect.comorganic-chemistry.org The reaction conditions have been optimized, with MeCN being identified as a suitable solvent. thieme-connect.comthieme-connect.com This method demonstrates good functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the substrates to produce the corresponding benzofurans in moderate to good yields. thieme-connect.comorganic-chemistry.orgthieme.de The proposed mechanism involves the reduction of the nickel salt to Ni(0), followed by oxidative addition to the aryl halide, intramolecular nucleophilic addition, and subsequent steps to yield the final product. organic-chemistry.org

Table 2: Nickel-Catalyzed Synthesis of this compound

| Catalyst/Ligand System | Solvent | Temperature | Yield of this compound | Reference |

| Ni(dppp)₂Cl₂ (5 mol%), 2,2′-bipyridine (10 mol%) | - | - | 17% | thieme-connect.com |

| Ni(OTf)₂ (10 mol%), 1,10-Phenanthroline (10 mol%) | MeCN | 110 °C | Optimized yield | thieme-connect.comorganic-chemistry.org |

Reaction conditions also included Zn powder (2 equiv) under a N₂ atmosphere.

Strong Base (tBuOK)-Mediated Synthesis of this compound-2-amines

Transition Metal-Catalyzed Coupling Reactions for this compound Functionalization

Transition metal-catalyzed reactions are not only pivotal for the synthesis of the benzofuran core but also for its subsequent functionalization, allowing for the introduction of various substituents onto the preformed ring system.

Palladium catalysts are extensively used for the functionalization of benzofurans. Palladium-catalyzed C-H arylation of benzofuran with reagents like triarylantimony difluorides can be used to synthesize 2-arylbenzofurans with high regioselectivity. nih.gov Interestingly, in these reactions, the formation of this compound is often not detected. nih.gov

The selectivity between 2- and this compound in palladium-catalyzed oxidative arylation reactions can be influenced by the reaction conditions, particularly the acidity of the medium. core.ac.uk In non-acidic conditions, the formation of this compound is favored, whereas acidic conditions tend to favor the 2-phenyl isomer. core.ac.uk

Palladium nanoparticles have also been employed as catalysts for the synthesis of benzofurans through a domino approach involving Sonogashira cross-coupling reactions. thieme-connect.com This method allows for the preparation of various substituted benzofurans under ambient conditions. thieme-connect.com

Suzuki and Sonogashira Coupling Reactions of 3-Iodo-2-phenylbenzofuran

Copper-Catalyzed Cross-Coupling Reactions

Copper catalysis has emerged as a cost-effective and environmentally benign alternative to palladium for various cross-coupling reactions in the synthesis of benzofuran derivatives. mdpi.comresearchgate.net

A novel copper-catalyzed cross-coupling reaction has been developed for the synthesis of 3,3-diaryl benzofuran-2(3H)-ones. This method utilizes the reaction between 3-tert-butylperoxy-3-phenylbenzofuran-2-one and various phenol derivatives. The functionalization at the quaternary carbon center is a challenging synthetic task, and this methodology provides a valuable tool for accessing these complex structures, which are found in some biologically active natural products.

The reaction is catalyzed by copper(II) triflate and is believed to proceed through radical intermediates. This method has been used to synthesize several 3,3-diaryl benzofuranone derivatives in moderate to good yields.

An innovative one-pot synthesis of 2-arylbenzofurans from 3-arylcoumarins has been established through a copper-catalyzed decarboxylative intramolecular C-O coupling reaction. mdpi.comresearchgate.netrsc.org This reaction proceeds under aerobic conditions in the presence of a copper catalyst. rsc.org

The key transformation involves the conversion of the coumarin (B35378) scaffold into a benzofuran structure through decarboxylation and subsequent C-O bond formation. mdpi.comrsc.org This method provides access to a variety of 2-arylbenzofurans with yields ranging from 26% to 84%. mdpi.comrsc.org Mechanistic studies suggest that the reaction involves the hydrolysis of the coumarin followed by a copper-catalyzed decarboxylation and cyclization. acs.org

The optimized reaction conditions are:

Catalyst: Cupric chloride/1,10-phenanthroline rsc.org

Solvent: DMSO acs.org

Temperature: 120 °C acs.org

Atmosphere: Aerobic rsc.org

| Starting Material | Catalyst System | Reaction Type | Product | Yield Range |

| 3-Arylcoumarins | CuCl₂/1,10-phenanthroline | Decarboxylative Intramolecular C-O Coupling | 2-Arylbenzofurans | 26-84% rsc.org |

Cross-Coupling of Peroxy-benzofuran-2-ones with Phenol Derivatives

Innovative and Green Synthetic Strategies for this compound Derivatives

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. nih.gov For the synthesis of this compound derivatives, several innovative and green strategies have emerged.

Nickel-catalyzed intramolecular dehydrogenative coupling of ortho-alkenyl phenols offers an efficient route to 3-aryl benzofurans. nih.gov Notably, this method uses molecular oxygen as the oxidant, avoiding the need for sacrificial hydrogen acceptors. nih.gov

Another approach involves the rearrangement of 2-hydroxychalcones. rsc.org Depending on the reaction conditions, this strategy can selectively yield either 3-formylbenzofurans or 3-acylbenzofurans, providing a versatile route to different classes of benzofuran derivatives. rsc.org

Furthermore, microwave-assisted synthesis has been employed to produce benzofuran derivatives, often leading to reduced reaction times and improved yields. nih.gov The development of one-pot, multi-component reactions also contributes to the principles of green chemistry by minimizing waste and improving atom economy. nih.gov The use of water as a solvent in copper-catalyzed N-arylation reactions is another significant step towards greener synthetic protocols. beilstein-journals.org

Catalyst-Free and Environmentally Conscious Routes

The development of synthetic methods that avoid the use of heavy metal catalysts is a significant goal in green chemistry. For benzofuran synthesis, several catalyst-free approaches have been established, relying on thermal conditions or common reagents to facilitate cyclization.

One prominent method involves the cascade reaction between nitroepoxides and salicylaldehydes. nih.govacs.org In this process, a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) is sufficient to promote the reaction at elevated temperatures (e.g., 110 °C). nih.govacs.org The reactions typically proceed to completion within 12 hours, affording the desired benzofuran derivatives in yields ranging from 33% to 84%. nih.govacs.org The mechanism is believed to involve a series of steps initiated by the nucleophilic attack of the salicylaldehyde (B1680747). A plausible mechanism has been proposed, supported by the detection of an acetate (B1210297) anion byproduct and the isolation of a key intermediate. nih.gov

Additionally, the cyclodehydration of α-phenoxy ketones is a well-established route to benzofurans that can be achieved under catalyst-free conditions, for instance by using Eaton's reagent (phosphorus pentoxide–methanesulfonic acid). researchgate.net This provides a straightforward pathway to 3-substituted or 2,3-disubstituted benzofurans from readily available phenols and α-bromoacetophenones. researchgate.net

Catalyst-Free Synthesis of Benzofuran Derivatives

| Starting Materials | Reagents & Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Nitroepoxides and Salicylaldehydes | K₂CO₃, DMF, 110 °C, 12 h | Benzofuran derivatives | 33-84% | nih.govacs.org |

| Catechols and Pyrazolidine-3,5-dione | Electrochemical oxidation | Benzofuran derivatives | Not specified | researchgate.net |

| α-Phenoxy ketones | Eaton's reagent | 3-Substituted benzofurans | Moderate to excellent | researchgate.net |

Novel Substituent Migration Reactions for Highly Functionalized Benzofurans

A significant breakthrough in the synthesis of complex benzofurans involves a novel substituent migration reaction. tus.ac.jpquantumzeitgeist.com This strategy allows for the rearrangement of functional groups on an aromatic ring during the formation of the benzofuran core, providing access to highly substituted products that are otherwise difficult to synthesize. tus.ac.jprsc.org

This innovative method, developed by a research team at Tokyo University of Science, utilizes the reaction of substituted phenols with alkynyl sulfoxides in the presence of trifluoroacetic anhydride (B1165640) (TFAA). tus.ac.jp The process is initiated when TFAA activates the alkynyl sulfoxide, leading to the formation of a five-membered benzofuran ring. tus.ac.jp This intermediate possesses an imbalanced charge distribution that triggers a charge-accelerated sci-hub.sesci-hub.se-sigmatropic rearrangement. tus.ac.jprsc.org This rearrangement enables a functional group at the ortho position of the starting phenol to migrate to an adjacent position on the newly formed ring system. tus.ac.jp

This modular synthesis has proven effective for producing a diverse range of multi-substituted and fully substituted benzofurans from readily available starting materials. tus.ac.jprsc.org A key advantage of this method is that the functional groups are typically not damaged or altered during the migration process, and the reactions can produce good yields. tus.ac.jp For example, the reaction of 2,6-disubstituted phenols with alkynyl sulfoxides proceeds through this pathway to efficiently form highly substituted benzofurans. rsc.org

Substituent Migration for Highly Substituted Benzofurans

| Reactants | Key Reagent | Core Mechanism | Product | Reference |

|---|---|---|---|---|

| 2,6-Disubstituted phenols and Alkynyl sulfoxides | Trifluoroacetic anhydride (TFAA) | Charge-accelerated sci-hub.sesci-hub.se-sigmatropic rearrangement and substituent migration | Highly substituted benzofurans | tus.ac.jprsc.org |

Synthetic Transformations from Related Precursors to this compound Skeletons

Conversion of 3-Phenylcoumarin (B1362560) to 2-Phenylbenzofuran

The structural relationship between coumarins and benzofurans allows for synthetic transformations between these two heterocyclic systems. A notable conversion is the synthesis of 2-phenylbenzofurans from 3-phenylcoumarins.

A well-documented, two-step procedure achieves this transformation efficiently. sci-hub.selbp.world The first step involves the reduction of the 3-phenylcoumarin derivative. A powerful reducing agent, such as aluminum hydride (AlH₃) or lithium aluminum hydride (LAH), is used to reduce the lactone ring, yielding a diol intermediate. sci-hub.selbp.world

In the second step, the resulting diol is treated with an oxidizing agent, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), in a solvent like benzene (B151609). sci-hub.se This step facilitates an oxidative cyclization and dehydration, ultimately forming the furan ring of the 2-phenylbenzofuran product. sci-hub.seresearchgate.net This reaction sequence has been proposed as a chemical analogy for the biosynthesis of some 2-arylbenzofuran natural products. researchgate.net

An alternative one-pot method utilizes a copper-catalyzed decarboxylative intramolecular C-O coupling reaction. nih.gov This approach allows for the direct conversion of 3-arylcoumarins into 2-arylbenzofurans in a single step, with reported yields ranging from 26% to 84%. nih.gov

Synthesis of 2-Phenylbenzofuran from 3-Phenylcoumarin

| Starting Material | Reagents & Conditions | Intermediate | Product | Reference |

|---|---|---|---|---|

| 3-Phenylcoumarin | 1. AlH₃ or LAH 2. DDQ, Benzene | Diol | 2-Phenylbenzofuran | sci-hub.selbp.world |

| 3-Arylcoumarin | Cupric chloride/1,10-phenanthroline, aerobic conditions | Not applicable (One-pot) | 2-Arylbenzofuran | nih.gov |

Mechanistic Insights and Chemical Reactivity of 3 Phenylbenzofuran

Reaction Mechanisms and Intermediate Characterization

The synthesis and reactivity of 3-phenylbenzofuran are governed by a variety of reaction mechanisms, including cyclization, annulation, and isomerization pathways. The formation of the benzofuran (B130515) core and the introduction of the phenyl group at the C3 position often involve complex, multi-step sequences with distinct intermediates.

Proposed Mechanistic Pathways for Cyclization and Annulation Reactions

The construction of the this compound scaffold can be achieved through several mechanistic routes, often involving the cyclization of appropriately substituted precursors. A common strategy involves the cyclodehydration of α-phenoxy ketones. For instance, the synthesis of this compound from 2-phenoxy acetophenone (B1666503) can be promoted by reagents like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid), which facilitates the reaction under mild conditions. researchgate.netresearchgate.net This method provides a straightforward route from readily available phenols and α-bromo ketones. researchgate.net The reaction can proceed through either base-catalyzed or acid-catalyzed pathways. researchgate.net

Table 1: Comparison of Catalytic Systems for 3-Arylbenzofuran Synthesis via Cyclodehydration

| Catalyst System | Starting Materials | Conditions | Key Features |

| Eaton's Reagent | α-Phenoxy ketones | Mild conditions | High efficiency, good fluidity of reagent. researchgate.net |

| TfOH-SiO₂ | 2-Phenoxy-1-phenylethanones | Recyclable catalyst | Simple work-up, high yields, broad applicability. researchgate.net |

| Palladium Catalysis | 2-Iodophenol (B132878) derivatives and propargyl acetonitrile (B52724) | Sonogashira coupling followed by intramolecular cyclization and Suzuki-Miyaura coupling | Multi-step sequence with high yields for each step. |

| Gold Catalysis | Arylboronic acids and terminal arylalkynes | Oxidative Sonogashira cross-coupling at room temperature | Excellent functional-group tolerance and good chemoselectivity. researchgate.net |

Another significant pathway is the palladium-catalyzed intramolecular cyclization. This can involve a sequence such as a Sonogashira coupling of a 2-iodophenol derivative with an alkyne, followed by an intramolecular cyclization to form the benzofuran ring, and finally a Suzuki-Miyaura cross-coupling to introduce the phenyl group at the C3 position.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also employed. For example, visible-light-enabled [4+2] annulation reactions have been utilized to construct furan-containing polycyclic aromatic compounds. molaid.com Similarly, iodine-mediated annulation of 2-alkynylanisoles has been reported for the synthesis of 3-chalcogen-benzo[b]furans. frontiersin.org

Investigation of Radical Intermediates in Catalytic Processes

Radical intermediates play a crucial role in certain synthetic routes to this compound derivatives. For instance, the AgNO₂-catalyzed radical cyclization of 2-alkynylanisoles with elemental selenium and arylboronic acids has been proposed for the synthesis of 3-selenylbenzo[b]furans. frontiersin.org In electrochemical syntheses, the anodic oxidation of starting materials can lead to the formation of radical cation intermediates. frontiersin.org For example, in the electrochemical synthesis of selenylbenzo[b]furan derivatives, it is proposed that the anodic oxidation of diphenyl diselenide can form a cationic radical intermediate. frontiersin.org The use of radical scavengers, such as cyclohexa-1,4-diene, has been shown to halt certain reactions, providing evidence for the involvement of a redox process and radical intermediates. d-nb.info

Elucidation of Isomerization Pathways and Processes

Isomerization represents a key transformation in the chemistry of benzofurans, allowing for the conversion between different substituted isomers. For example, a gold-catalyzed isomerization of o-alkynyl phenols or benzofurans can lead to the formation of benzofuran-3(2H)-ones. researchgate.net A metal-free variant of this isomerization has also been developed. researchgate.net

The isomerization of 2-substituted benzofurans to their 3-substituted counterparts has been observed. For instance, the reaction of 2,3-dihydrobenzofurans can be selectively directed to form either 3-acylbenzofurans or 3-formylbenzofurans by choosing the appropriate reaction conditions. rsc.org A proposed mechanism for the formation of 3-formylbenzofuran involves a diprotonated intermediate that undergoes THF ring opening, followed by ring-closure at the ketone moiety, aromatization, and hydrolysis. rsc.org It has been noted that isomerization from the 2-substituted product to the 3-substituted product is a possible pathway, although in some cases, subjecting the 2-substituted isomer to the reaction conditions does not result in its conversion to the 3-substituted isomer, suggesting separate formation pathways. rsc.org The phenomenon of isomerization can sometimes be overcome by adjusting reaction parameters like temperature and the rate of addition of reagents. mdpi.com

Photochemical Reactivity and Transformations

The interaction of light with this compound and its derivatives can induce a range of chemical transformations, including tautomerism and deprotection reactions. These photochemical processes are often governed by the excited-state properties of the molecules and can be influenced by the solvent and other reaction conditions.

Tautomeric Control in the Photochemistry of this compound-2-one

The photochemistry of this compound-2-one is significantly influenced by tautomeric equilibria. researchgate.net In alcoholic solvents, where a significant amount of the enol tautomer is present, irradiation can lead to specific photoreactions that proceed through the excited state of the enol. lookchem.com This is in contrast to reactions in non-protic solvents like benzene (B151609) or acetonitrile, where the keto form is the predominant species in the ground state, and the observed photochemistry originates from the excitation of this keto tautomer. lookchem.com

Irradiation of this compound-2-one in methanol (B129727) can yield a variety of products. researchgate.net The specific products formed can depend on the presence or absence of oxygen. researchgate.net This solvent-dependent photochemistry highlights the principle of tautomeric control, where the selective excitation of one tautomer over another dictates the reaction pathway. lookchem.com For example, in the related 4-phenyl-3-chromanone system, irradiation in methanol proceeds via the enol tautomer, leading to a photochemical ring opening to an o-quinoneallide intermediate. lookchem.com

Mechanistic Studies of Photochemical Deprotection Reactions Involving Phenylbenzofurans

Phenylbenzofuran derivatives are often the byproducts of photochemical deprotection reactions that utilize photoremovable protecting groups (PPGs). For instance, the photolysis of benzoin (B196080) esters, such as 3′,5′-dimethoxybenzoin (DMB) esters, releases a carboxylic acid and generates a phenylbenzofuran derivative as an inert byproduct. bioone.org

The mechanism of this deprotection has been the subject of detailed studies. One proposed pathway involves the excited state carbon-oxygen bond homolysis to form a radical pair, which then undergoes single-electron transfer to generate an ion pair. bioone.org Cyclization of the resulting α-ketocation leads to the formation of 2-phenylbenzofuran (B156813). bioone.org Transient spectroscopy studies have provided evidence for two mechanistic paths: direct cyclization to an unobserved intermediate that yields the phenylbenzofuran directly, and heterolysis to form a triplet α-ketocation. bioone.org

For DMB esters, a singlet mechanism involving an intramolecular exciplex has been proposed, with a short-lived cationic intermediate serving as a precursor to the benzofuran product. The activation of the benzene ring by methoxy (B1213986) substituents is thought to facilitate this intramolecular cyclization. The efficiency of these photochemical deprotection reactions, in terms of both chemical and quantum yield, makes these PPGs valuable tools in synthetic and bioorganic chemistry. bioone.orgacs.org

Scope and Limitations of Specific Synthetic Methodologies

A variety of synthetic methodologies have been developed for the construction of the this compound scaffold, each with its own scope of application and inherent limitations.

Intramolecular Cyclization of α-Phenoxy Ketones: This is a classical and widely used method. It involves the O-alkylation of a phenol (B47542) with an α-haloacetophenone derivative followed by acid-catalyzed cyclodehydration. researchgate.net A common promoter for this cyclization is Eaton's reagent (phosphorus pentoxide–methanesulfonic acid), which allows for the preparation of 3-substituted and 2,3-disubstituted benzofurans under mild conditions from readily available starting materials. researchgate.net The primary limitation is potential regioselectivity issues if the phenol is unsymmetrically substituted. nsf.gov

Transition-Metal-Catalyzed Reactions: Palladium- and nickel-catalyzed reactions are powerful tools for benzofuran synthesis. One approach is the nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones. thieme-connect.comthieme-connect.com This method involves the cyclization of substrates like 2-(2-iodophenoxy)-1-phenylethanone using a nickel catalyst and a reducing agent like zinc powder. thieme-connect.comthieme-connect.com The scope is generally good, tolerating both electron-donating and electron-withdrawing groups on the aromatic rings, though yields can be moderate. thieme-connect.comthieme-connect.com A significant limitation of many transition-metal-catalyzed cross-coupling reactions is the need for pre-functionalized substrates, strong bases, and sometimes harsh reaction conditions. thieme-connect.comthieme-connect.com

Wittig-Based Syntheses: An intramolecular Wittig reaction provides a straightforward route to 2-phenylbenzofurans. sciforum.net Interestingly, this procedure can also lead to the unexpected formation of 2-phenyl-3-benzoyl benzofuran as a side product. sciforum.net While the standard Wittig approach is simple, a modified one-pot tandem method has been developed for the regioselective synthesis of 3-benzoyl-2-phenylbenzofurans, even those bearing electron-withdrawing groups, which are difficult to obtain via direct acylation. unica.it This method's limitation is that it is primarily tailored for 3-acyl derivatives rather than the direct synthesis of this compound. unica.it

Electrochemical Synthesis: Electrochemical methods offer a modern and often milder alternative. For instance, the electrochemical cyclization of 2-alkynylphenols with diselenides can produce 3-selenylbenzo[b]furans. frontiersin.org While this demonstrates the utility of electrochemistry for forming the benzofuran ring, its direct application for synthesizing this compound specifically is less documented. Limitations can include the need for specific electrode materials and electrolytes, and scalability can sometimes be a challenge, as seen by a drop in yield during a gram-scale synthesis. frontiersin.org

Rearrangement Strategies: Methods based on the rearrangement of chalcones have been effectively employed for the selective synthesis of 3-acylbenzofurans. rsc.org By transforming 2-hydroxychalcones, it is possible to selectively access different benzofuran isomers depending on the reaction conditions. rsc.org This strategy is particularly useful for creating complex substitution patterns at the 3-position but is an indirect route to this compound itself. The scope is broad for various aryl and alkyl ketones, but the methodology is multi-step, involving rearrangement and subsequent transformation. rsc.org

| Methodology | Key Reagents/Catalysts | Scope | Limitations | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | Eaton's Reagent (P₂O₅–MeSO₃H) | Good for 3-substituted and 2,3-disubstituted benzofurans from phenols and α-bromoketones. | Potential for low regioselectivity with unsymmetrical phenols. | researchgate.net |

| Nickel-Catalyzed Intramolecular Addition | Ni(dppp)₂Cl₂, Zn powder | Tolerates a range of electron-donating and -withdrawing groups on the substrate. | Requires pre-functionalized (halo-aryl) substrates; yields can be moderate. | thieme-connect.comthieme-connect.com |

| Palladium-Catalyzed Oxidative Arylation | Pd(OAc)₂, AgOAc, Dioxane | Direct arylation of benzofuran; conditions can be tuned for 3-phenyl selectivity. | Catalytic activity can be low under neutral conditions, requiring longer reaction times. | core.ac.uk |

| Chalcone Rearrangement Strategy | PhI(OAc)₂, p-TsOH or base | Highly selective for 3-acylbenzofurans with diverse substituents. | Indirect, multi-step route to the target compound; primarily for 3-acyl derivatives. | rsc.org |

| Tandem Ylide Acylation/Cyclization | DCM, o-DCB | Regioselective synthesis of 3-benzoyl-2-phenylbenzofurans, including those with electron-withdrawing groups. | High temperatures required for cyclization; specific to 3-acyl derivatives. | unica.it |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-Phenylbenzofuran. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), the protons of the benzofuran (B130515) and phenyl rings resonate at characteristic chemical shifts. For instance, a peak at approximately 7.67 ppm is attributed to the proton at the C2 position of the benzofuran ring. thieme-connect.com The aromatic protons of the phenyl group and the benzofuran moiety typically appear as a multiplet in the range of 7.20 to 7.74 ppm. thieme-connect.com

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the benzofuran core and the phenyl substituent exhibit distinct signals. Key resonances include those for the oxygen-bearing carbon (C7a) and the phenyl-substituted carbon (C3) of the benzofuran ring. thieme-connect.com The chemical shifts for the carbons in this compound are observed at approximately 155.8, 141.3, 132.1, 128.9, 127.5, 127.4, 126.5, 124.5, 123.0, 122.3, 120.4, and 111.7 ppm. thieme-connect.com

¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Reference |

|---|---|---|

| ¹H | 7.74 (d, J = 8.0 Hz, 1 H), 7.67 (s, 1 H), 7.54 (d, J = 8.0 Hz, 2 H), 7.44 (d, J = 8.0 Hz, 1 H), 7.36 (t, J = 7.5 Hz, 2 H), 7.27–7.23 (m, 2 H), 7.20 (t, J = 7.5 Hz, 1 H) | thieme-connect.com |

| ¹³C | 155.8, 141.3, 132.1, 128.9, 127.5, 127.4, 126.5, 124.5, 123.0, 122.3, 120.4, 111.7 | thieme-connect.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is instrumental in determining the molecular weight and fragmentation pattern of this compound. The compound has a molecular formula of C₁₄H₁₀O and a molecular weight of approximately 194.23 g/mol . nih.govontosight.ai

Under electron ionization (EI), the mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z 194. thieme-connect.comnih.gov The most intense peak in the spectrum is often the molecular ion, indicating a stable structure. A significant fragment ion is observed at m/z 165, which corresponds to the loss of a CHO group, a characteristic fragmentation pathway for benzofurans. thieme-connect.comnih.gov Other notable fragments can also be observed, providing further structural information. thieme-connect.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition. rsc.org

Mass Spectrometry Data for this compound

| Technique | m/z (relative intensity %) | Reference |

|---|---|---|

| LRMS (EI, 70 eV) | 194 (M⁺, 100), 165 (98), 164 (66) | thieme-connect.com |

| GC-MS | Top Peak: 194, 2nd Highest: 165 | nih.gov |

Chromatographic Analysis for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or isomers.

Gas Chromatography (GC) coupled with a mass spectrometer (GC-MS) is a powerful tool for both qualitative and quantitative analysis. nih.govunica.it It allows for the separation of this compound from other compounds in a mixture and its subsequent identification based on its mass spectrum. thieme-connect.com The retention index of this compound on a non-polar column has been reported, which aids in its identification. nist.gov

High-Performance Liquid Chromatography (HPLC) is another widely used technique for the analysis and purification of this compound and its derivatives. google.comwiley-vch.de Reversed-phase HPLC, using columns like C18, can effectively separate these compounds based on their polarity. sielc.com The choice of mobile phase, typically a mixture of acetonitrile (B52724) and water, can be optimized for efficient separation. sielc.com For preparative purposes, HPLC can be scaled up to isolate pure this compound. sielc.com

X-ray Crystallography for Solid-State Structural Analysis (if applicable to this compound or its derivatives)

While obtaining a single crystal of this compound itself for X-ray diffraction can be challenging, the crystal structures of several of its derivatives have been determined. pdbj.orgresearchgate.netresearchgate.net These studies provide invaluable insights into the solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

Computational and Theoretical Investigations of 3 Phenylbenzofuran

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a prominent computational method for investigating the structural and electronic properties of organic molecules. By approximating the electron density of a system, DFT calculations can provide accurate predictions of molecular geometries, electronic structures, and spectroscopic characteristics. For derivatives of benzofuran (B130515), DFT methods, such as B3LYP combined with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), are commonly employed to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net

The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 3-phenylbenzofuran, this involves finding the minimum energy conformation, which is largely influenced by the rotational freedom around the single bond connecting the phenyl group to the benzofuran core.

Conformational analysis, often performed by systematically rotating key dihedral angles, helps to identify the global minimum energy structure among various possible conformers. rsc.org For instance, in studies of similar phenyl-substituted heterocyclic systems, the potential energy surface is scanned by varying the dihedral angle between the phenyl ring and the core structure to locate the most stable arrangement. rsc.org For 2-phenylbenzofuran (B156813) derivatives, DFT calculations have shown that conformers with the phenyl ring being planar or nearly planar with the benzofuran moiety are often the most stable. rsc.org This planarity facilitates π-electron delocalization across the entire molecule.

Detailed geometric parameters, such as bond lengths and angles for the optimized structure of this compound, can be precisely calculated. These theoretical values can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model.

Table 1: Selected Optimized Geometrical Parameters for a Phenyl-Substituted Benzofuran Derivative (Example Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2-C3 | 1.38 Å |

| C3-C1' | 1.48 Å | |

| O1-C2 | 1.37 Å | |

| Bond Angle | O1-C2-C3 | 110.5° |

| C2-C3-C1' | 125.8° | |

| Dihedral Angle | C2-C3-C1'-C2' | 0.0° / 180.0° |

Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar structures.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.orgekb.eg The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netlibretexts.org

A small HOMO-LUMO gap suggests that a molecule can be easily excited and is generally more reactive. nih.gov In conjugated systems like this compound, the π-electrons are delocalized across both the benzofuran and phenyl rings. This delocalization typically leads to a higher HOMO energy level and a lower LUMO energy level, resulting in a smaller energy gap compared to non-conjugated counterparts. libretexts.org

DFT calculations can visualize the distribution of these frontier orbitals. For this compound, the HOMO is expected to be distributed over the electron-rich benzofuran ring system, while the LUMO may be localized more on the phenyl ring or spread across the entire conjugated system. This distribution determines the regions of the molecule most likely to participate in electron donation and acceptance during chemical reactions. The energy gap can also be used to predict the wavelength of the longest absorption in the UV-Visible spectrum. rsc.org

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap (Example Data)

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.36 |

Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar structures calculated using DFT.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.demalayajournal.org The MEP is plotted onto the electron density surface of the molecule, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. researchgate.net These areas are often associated with lone pairs of heteroatoms, like the oxygen in the benzofuran ring. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net These are usually found around hydrogen atoms. malayajournal.org

For this compound, the MEP map would likely show a significant negative potential around the furan (B31954) oxygen atom. The phenyl ring and the benzene (B151609) part of the benzofuran would exhibit varying potentials, influencing how the molecule interacts with other charged or polar species. researchgate.net Understanding the MEP is crucial for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions. malayajournal.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, translating the complex, delocalized molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.defaccts.de This method quantifies the electron density in these localized orbitals and analyzes the stabilizing interactions between them.

NBO analysis also provides information on the hybridization of atomic orbitals in forming bonds, offering a deeper understanding of the bonding characteristics. inorgchemres.org

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules. iaps.org.innih.gov These theoretical spectra serve as a valuable aid in the interpretation and assignment of experimental data.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra. scielo.org.za It provides information about the excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π → π*). For this compound, the calculated spectrum would show characteristic absorptions corresponding to the electronic transitions within its extended π-conjugated system. researchgate.net

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. core.ac.uk The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. core.ac.uk These theoretical vibrational spectra help in assigning the various stretching, bending, and torsional modes observed in experimental IR and Raman spectra. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic chemical shifts of ¹H and ¹³C nuclei. core.ac.uk The predicted chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and can be invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules. scielo.org.zacore.ac.uk

Natural Bond Orbital (NBO) Analysis

Non-Linear Optical (NLO) Properties Prediction and Analysis

Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. nih.govscielo.org.pe Computational chemistry provides a means to predict and understand the NLO response of molecules, guiding the design of new materials. mdpi.com

The key NLO properties at the molecular level are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first hyperpolarizability (β) is a primary determinant of a material's second-harmonic generation (SHG) efficiency. mdpi.com

For a molecule to exhibit a significant β value, it often requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. This donor-π-acceptor structure facilitates intramolecular charge transfer upon excitation by an electric field, which is the origin of the NLO response. While this compound itself may not be a strong NLO material, its scaffold can be functionalized with appropriate donor and acceptor groups to enhance its NLO properties.

DFT calculations can predict the components of the polarizability and hyperpolarizability tensors. scielo.org.pe Analysis of these values, particularly the total static first hyperpolarizability (β_tot_), can indicate the NLO potential of this compound and its derivatives. researchgate.net Studies on similar organic molecules have shown that DFT methods can reliably predict trends in NLO properties, making it a valuable tool for in silico screening of candidate NLO materials. uobaghdad.edu.iq

Table 3: Calculated NLO Properties (Example Data)

| Property | Calculated Value (esu) |

| Dipole Moment (μ) | 1.5 D |

| Mean Polarizability (α) | 25 x 10-24 |

| First Hyperpolarizability (βtot) | 5 x 10-30 |

Note: This table presents hypothetical data for illustrative purposes. The actual values would depend on the specific DFT method and basis set used.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzofuran derivatives, including the this compound scaffold, QSAR studies are instrumental in predicting the activity of new compounds and guiding the synthesis of more potent analogues. physchemres.orgresearchgate.net These models are built upon the principle that the variations in the biological activity of a set of structurally related compounds are dependent on the changes in their physicochemical properties. nih.gov

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. sciengine.com Quantum chemical methods, particularly Density Functional Theory (DFT), are frequently employed to calculate these descriptors with high accuracy. physchemres.orgsciengine.com For phenylbenzofuran derivatives, a range of descriptors are calculated to represent their electronic, steric, hydrophobic, and geometric characteristics. researchgate.net

Commonly used quantum chemical descriptors in QSAR studies of benzofuran derivatives include:

Electronic Descriptors: Energies of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO energy gap (Δε), dipole moment (μ), and net charges on specific atoms. sciengine.com These descriptors provide insight into the molecule's reactivity and ability to participate in electronic interactions.

Steric Descriptors: Parameters such as the Verloop B1 parameter quantify the size and shape of substituents, which is crucial for understanding how a ligand fits into a receptor's binding site. researchgate.net

Hydrophobic Descriptors: The partition coefficient (log P) is a measure of a molecule's lipophilicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins. researchgate.net

Geometrical Descriptors: These describe the three-dimensional structure of the molecule, such as the moment of inertia, which has been shown to have a significant impact on the anti-trypanosomal activity of 2-phenylbenzofuran derivatives. researchgate.net

In a study on cationic 2-phenylbenzofurans with anti-trypanosomal activity, a QSAR model revealed that a substituent steric descriptor (Verloop B1), a geometrical descriptor (moment of inertia 3 length), and a hydrophobic descriptor (log P) for the entire molecule significantly influence the biological activity. researchgate.net Another QSAR study on 2-phenylbenzofuran derivatives used multiple linear regression (MLR) to correlate quantum chemical descriptors with their observed activity. physchemres.orgphyschemres.org The use of these descriptors allows for the direct characterization of compounds based on their molecular structure and helps in elucidating the potential mechanism of action in terms of chemical reactivity. physchemres.org

The reliability and predictive power of a developed QSAR model must be rigorously validated using statistical methods. capes.gov.br Validation ensures that the model is not a result of a chance correlation and can accurately predict the activity of new, untested compounds. researchgate.net Key statistical parameters used for validation include the coefficient of determination (R²), adjusted R² (R²adj), and the cross-validated correlation coefficient (Q² or r²cv). physchemres.orgresearchgate.net

Coefficient of Determination (R²): This parameter measures the goodness of fit of the model, indicating the proportion of variance in the biological activity that is explained by the descriptors. Values closer to 1.0 suggest a better fit. nih.gov

Cross-Validated Correlation Coefficient (Q² or r²cv): This is a crucial parameter for assessing the predictive ability of a model. It is often calculated using the leave-one-out (LOO) method, where a model is built with all but one compound and then used to predict the activity of the excluded compound. researchgate.net A high Q² value (typically > 0.5) indicates good predictive power. japsonline.com

Standard Deviation (S or SD): This measures the deviation of the predicted values from the experimental values. researchgate.net

A QSAR model developed for the anti-trypanosomal activity of 2-phenylbenzofuran derivatives using stepwise multiple linear regression (MLR) demonstrated good correlative and predictive ability with statistical values of r = 0.91, r² = 0.82, and r²cv = 0.80. researchgate.net Similarly, a study on a series of 2-phenylbenzofuran derivatives reported a statistically significant QSAR model with robust validation parameters. physchemres.orgphyschemres.org The validation process may also involve an external test set, where the model's predictive power is confirmed on a set of molecules that were not used in building the model. researchgate.net

| Model Type | Correlation Coefficient (r) | Coefficient of Determination (R²) | Cross-Validated R² (r²cv or Q²) | F-statistic | Standard Deviation (S) | Reference |

|---|---|---|---|---|---|---|

| MLR (Anti-trypanosomal) | 0.910 | 0.828 | 0.780 | 53.06 | 0.367 | researchgate.net |

| PLS (Anti-trypanosomal) | - | - | 0.79 | - | - | researchgate.net |

| MLR (Antiprotozoal) | - | 0.85 | 0.81 | - | - | physchemres.orgphyschemres.org |

Derivation of Quantum Chemical Descriptors and Their Correlation with Activity

Computational Thermochemical Studies of Benzofuran Derivatives

Computational thermochemistry provides valuable insights into the stability and energetic properties of molecules like this compound and its derivatives. researcher.life These studies typically employ high-level quantum chemical methods, such as Gaussian-n (e.g., G3MP2) and others, to calculate thermodynamic properties like standard enthalpies of formation (ΔH°f) and combustion (ΔH°c). mdpi.comacs.org These calculated values are often compared with experimental data obtained from techniques like combustion calorimetry to validate the computational methods. researcher.lifeacs.org

A combined experimental and computational study on benzofuran, benzothiophene, and indole (B1671886) derivatives determined their gaseous enthalpies of formation. researcher.lifemdpi.com Such studies are crucial for understanding the structure-energy relationships within these heterocyclic systems. researcher.life The computational analysis of the thermochemical properties of various benzofuran derivatives has confirmed the stability of their structures. rsc.orgsemanticscholar.org For instance, the computed total energy and thermodynamic parameters for a novel benzofuran derivative confirmed the high stability of its synthesized structure compared to other possible isomers. rsc.orgsemanticscholar.org Thermodynamic properties, including specific heat capacity, entropy, and enthalpy, are often calculated at different temperatures to understand their behavior under varying conditions. semanticscholar.orgrsc.org These theoretical calculations serve as a powerful tool to complement experimental findings and provide a deeper understanding of the intrinsic energetic properties of benzofuran compounds. researcher.lifemdpi.com

| Compound | Computational Method | Calculated Enthalpy of Formation (kJ/mol) | Reference |

|---|---|---|---|

| 2,3-Benzofuran | G3MP2 | -12.8 ± 3.8 | acs.org |

| Indene | G3MP2 | 104.7 ± 2.9 | acs.org |

| Indole | G3MP2 | 96.8 ± 3.4 | acs.org |

| N-methylindole | G3MP2 | 96.1 ± 3.4 | acs.org |

Molecular Docking and Protein-Ligand Interaction Studies for Theoretical Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the binding interaction, often expressed as a binding energy or affinity. academie-sciences.frmdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a ligand's activity. japsonline.com For this compound and its derivatives, molecular docking studies have been performed to investigate their interactions with various protein targets implicated in diseases like cancer and bacterial infections. nih.govnih.gov

In these studies, the 3D structure of the target protein is obtained from databases like the Protein Data Bank (PDB). academie-sciences.fr The ligand is then placed into the binding site of the protein, and various conformations and orientations are sampled. The most favorable binding modes are identified based on a scoring function that estimates the binding free energy.

A study on 2-phenyl-benzofuran-3-carboxamide derivatives as inhibitors of Staphylococcus aureus Sortase A (SrtA) used molecular docking to elucidate their binding mechanism. nih.govresearchgate.net The results showed that the most potent inhibitor, Ia-22, shared a similar binding pattern with the native substrate in the binding pocket of SrtA (PDB: 2KID). nih.gov The key interactions included hydrogen bonds with the functional site residues Cys184, Trp194, and Arg197. nih.govresearchgate.net

Another investigation focused on the interaction of 4-nitrophenyl-functionalized benzofurans with Bovine Serum Albumin (BSA), a model protein for drug-carrier interactions. mdpi.com Docking studies predicted that the benzofuran derivative (BF1) binds preferentially within a hydrophobic pocket of the protein, forming hydrogen bonds with residues such as Ser-428 and Lys-431, and hydrophobic interactions with Leu-189 and Ile-455. mdpi.com These computational predictions were supported by experimental fluorescence spectroscopy, which confirmed a high binding affinity. mdpi.comencyclopedia.pub

These studies highlight how molecular docking can reveal critical protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, which are essential for the stability of the complex and the biological activity of the ligand. nih.govresearchgate.net The theoretical binding affinity and the predicted interaction patterns provide a rational basis for designing new derivatives with improved potency and selectivity. researchgate.net

| Ligand Class | Protein Target | PDB Code | Key Interacting Residues | Binding Affinity / Score | Reference |

|---|---|---|---|---|---|

| 2-phenyl-benzofuran-3-carboxamide | Staphylococcus aureus Sortase A | 2KID | Cys184, Trp194, Arg197 (H-bonds) | IC50 = 30.8μM (most potent) | nih.govresearchgate.net |

| 4-nitrophenyl-functionalized benzofuran (BF1) | Bovine Serum Albumin (BSA) | 4F5S | Ser-428, Lys-431 (H-bonds); Leu-189, Ile-455 (hydrophobic) | Global Energy: -40.05 kJ/mol; kD: 28.4 nM | mdpi.com |

| 2-phenylbenzofuran derivatives | Butyrylcholinesterase (BChE) | Not Specified | Not Specified | Docking results in good agreement with experimental IC50 values | nih.gov |

Applications and Advanced Material Science Perspectives of 3 Phenylbenzofuran Scaffolds

Utilization as Versatile Chemical Building Blocks and Synthetic Intermediates

The 3-phenylbenzofuran scaffold is a valuable building block in organic synthesis due to its inherent reactivity and the potential for functionalization at various positions. Its structure, consisting of a fused benzene (B151609) and furan (B31954) ring with a phenyl substituent, provides a platform for constructing more complex molecules. ontosight.airesearchgate.net

Synthetic chemists utilize this compound and its derivatives as starting materials for a variety of chemical transformations. For instance, the benzofuran (B130515) ring can undergo electrophilic substitution reactions, allowing for the introduction of different functional groups. The phenyl group can also be modified to create a diverse range of derivatives. These modifications are often facilitated by transition metal-catalyzed cross-coupling reactions, which have become a powerful tool for creating complex benzofuran structures. numberanalytics.com

One common synthetic strategy involves the cyclization of appropriately substituted precursors, such as o-alkynylphenols, to form the benzofuran core. numberanalytics.com Another approach is the cyclodehydration of α-phenoxy ketones. researchgate.net The versatility of the nitrile group in acetonitrile-substituted benzofurans is particularly noteworthy, as it can be a precursor for synthesizing carboxylic acids, amines, and tetrazoles. The synthesis of 2-(this compound-7-yl)acetonitrile, for example, often starts with this compound and involves a nucleophilic substitution reaction.

The ability to introduce various substituents onto the this compound scaffold allows for the synthesis of a wide range of compounds with tailored properties, making it a key intermediate in the development of new materials and pharmaceuticals. ontosight.airesearchgate.net

Emerging Applications in Materials Science

The unique photophysical and electronic properties of the this compound scaffold have led to its exploration in various areas of materials science. Its rigid, planar structure, combined with the potential for extended π-conjugation, makes it an attractive candidate for the development of novel organic materials.

Derivatives of this compound are being investigated for their potential as fluorescent probes and luminescent materials. researchgate.net The benzofuran moiety itself is known to be a chromophore with high photoluminescence and good quantum yields. researchgate.net By modifying the substituents on the benzofuran ring and the attached phenyl group, the fluorescence properties, such as emission wavelength and quantum yield, can be fine-tuned.

These fluorescent derivatives have potential applications in various fields, including as sensors and biosensors. researchgate.net For instance, a fluorescent probe is a molecule that can be used to study its microscopic environment through fluorescence spectroscopy. ebi.ac.uk The development of benzofuran-based fluorescent probes for the detection of specific ions, such as Fe(III), has been reported. researchgate.net The extended π-conjugation in some this compound derivatives contributes to their fluorescent properties. researchgate.net

The this compound scaffold is also a promising building block for the development of organic semiconductor materials. semanticscholar.org Organic molecules are being explored as active components in solar cells, optoelectronic devices, and sensors due to their low cost and the flexibility in designing their properties. semanticscholar.org The potential for creating extended π-conjugated systems with benzofuran derivatives makes them suitable for applications in organic electronics. researchgate.net

Specifically, benzofuran derivatives are being investigated for their use in organic photovoltaics and other photoelectronic devices. semanticscholar.orgnih.gov The structural and electronic properties of these materials can be tailored through synthetic modifications to optimize their performance in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ambeed.comphyschemres.org For example, anthracenone-furans, which can be synthesized from phenylbenzofurans, have potential applications as semiconductors in organic electronic devices. rsc.org

Fluorescent Probes and Luminescent Materials Development

Catalysis and Advanced Catalyst Design Utilizing Benzofuran Derivatives

Benzofuran-based compounds are being explored for their potential as catalysts in various chemical reactions. numberanalytics.com Transition metal catalysts, particularly those based on palladium, copper, nickel, and rhodium, are widely used in the synthesis of benzofuran derivatives themselves. nih.govacs.org These catalytic strategies have enabled the efficient construction of complex benzofuran structures. numberanalytics.com

Conversely, benzofuran derivatives can also be designed to act as ligands or catalysts. The synthesis of a cage-shaped borate (B1201080) with benzofuran moieties has been reported, which demonstrated catalytic activity in Mukaiyama-aldol type reactions. rsc.org This suggests the potential for developing novel catalysts based on the benzofuran scaffold for various organic transformations. The development of such catalysts is an active area of research, with the aim of creating more efficient and selective chemical processes. numberanalytics.com

Strategic Scaffolds in Drug Discovery and Lead Compound Identification

The benzofuran moiety, including the this compound scaffold, is a prominent feature in many biologically active natural and synthetic compounds. researchgate.net This has made it a strategic scaffold in drug discovery for the identification of new lead compounds.

Researchers have focused on designing and synthesizing novel benzofuran-based compounds as inhibitors for various molecular targets implicated in disease. researchgate.net The this compound structure provides a versatile template that can be chemically modified to optimize binding affinity and selectivity for a specific biological target.

For example, derivatives of this compound have been investigated as potential inhibitors of enzymes and receptors. One study reported the discovery of 4,6-bis(benzyloxy)-3-phenylbenzofuran as a novel inhibitor of Pin1, an enzyme implicated in hepatocellular carcinoma. researchgate.net Another research effort focused on synthesizing 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A, an enzyme involved in bacterial pathogenesis. nih.gov These examples highlight the utility of the this compound scaffold in designing targeted inhibitors for therapeutic intervention.

Structure-Activity Relationship (SAR) Analysis in Medicinal Chemistry Programs

The this compound scaffold is a privileged structure in medicinal chemistry, with modifications at various positions on the benzofuran ring and the phenyl group leading to a wide range of biological activities. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds to enhance their potency and selectivity for specific biological targets.

SAR analyses have revealed that the nature and position of substituents on the this compound core significantly influence its anticancer and anti-inflammatory activities. For instance, in a series of benzofuran-piperazine hybrids, derivatives with a keto-substituent on the piperazine (B1678402) ring were generally the most active cytotoxic agents. mdpi.com Specifically, the presence of an electron-withdrawing group or a halogen at the 4-position of the acetophenone (B1666503) moiety attached to the piperazine ring was found to be sensitive for cytotoxic activity. mdpi.com Compound 16 , featuring a keto-substituent, demonstrated the most potent cytotoxic activity against A549 and SGC7901 cancer cell lines. mdpi.com In contrast, alkyl-substituted compounds showed minimal to no activity. mdpi.com

In the context of osteoblast differentiation, SAR studies of 3,5-disubstituted benzofuran derivatives identified the 3-phenoxy benzofuran skeleton as a promising scaffold for orally active osteogenic compounds. jst.go.jp The nature of the substituent at the 5-position and on the 3-phenoxy group was systematically varied to understand its impact on activity. jst.go.jp

For antibacterial applications, SAR studies on fluorinated 2-(3-(benzofuran-2-yl)pyrazol-1-yl)thiazoles have indicated that the presence of chloro substituents on the pyrazoline and pyrazole (B372694) moieties is closely linked to their antibacterial activity. rsc.org The optimization of substituents on the benzofuran scaffold is a key strategy to improve the selectivity and efficacy of these compounds. rsc.org

The following table summarizes key SAR findings for various this compound derivatives:

| Compound Series | Key Structural Features | Observed Activity | Reference |

| Benzofuran-piperazine hybrids | Keto-substituent on piperazine ring | Potent cytotoxic activity | mdpi.com |

| Benzofuran-piperazine hybrids | Alkyl-substituent on piperazine ring | Weak or no cytotoxic activity | mdpi.com |

| 3,5-disubstituted benzofurans | 3-phenoxy benzofuran skeleton | Orally active osteogenic compounds | jst.go.jp |

| Fluorinated benzofuran-pyrazoles | Chloro substituents on pyrazole | Enhanced antibacterial activity | rsc.org |

Exploration of Poly-Substituted Benzofuran Derivatives for Enhanced Research Properties

The exploration of poly-substituted benzofuran derivatives has opened new avenues for developing agents with enhanced and often multi-target biological activities. By strategically introducing multiple substituents onto the benzofuran core, researchers can fine-tune the electronic, steric, and lipophilic properties of the molecules to improve their interaction with biological targets and enhance their therapeutic potential.

A notable example is the synthesis of poly-substituted benzofurans as inhibitors of parasitic growth. researchgate.net These efforts have led to the identification of compounds with significant activity against various parasites. researchgate.net The introduction of diverse functional groups at different positions of the benzofuran ring allows for the modulation of the compound's properties to achieve better efficacy. biogecko.co.nz

In the realm of anticancer research, poly-substituted benzofuran derivatives have been designed as inhibitors of mTOR signaling and as dual CDK2/GSK-3β inhibitors. researchgate.netrsc.org For instance, certain oxindole-based benzofuran hybrids have demonstrated potent activity against breast cancer cell lines. rsc.org The strategic placement of substituents is critical; for example, 3-formylbenzofuran derivatives have shown promising growth inhibition of hepatocellular carcinoma cells. rsc.org

Furthermore, the synthesis of 3-aminobenzofuran derivatives has yielded compounds with multifunctional properties for potential Alzheimer's disease treatment, including cholinesterase inhibition and modulation of Aβ aggregation. frontiersin.org The substitution pattern on the amino group and the benzofuran ring plays a crucial role in determining the inhibitory potency and selectivity. frontiersin.org

The table below highlights some poly-substituted benzofuran derivatives and their enhanced properties:

| Derivative Type | Substitution Pattern | Enhanced Property/Activity | Reference |

| 3-Formylbenzofurans | Formyl group at C3 | Anti-hepatocellular carcinoma activity | rsc.org |

| Oxindole-based benzofurans | Hybrid structure | Dual CDK2/GSK-3β inhibition | rsc.org |

| 3-Aminobenzofurans | Amino group at C3 with various substituents | Multifunctional anti-Alzheimer's agents | frontiersin.org |

| Poly-substituted benzofurans | Multiple diverse substituents | Inhibition of parasitic growth | researchgate.net |

Investigation of Interactions with Specific Enzymes or Proteins (e.g., PPIase, Cholinesterases)

The this compound scaffold has been a focal point for designing inhibitors of specific enzymes and proteins implicated in various diseases. Notably, derivatives of this scaffold have been investigated as inhibitors of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) and cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE).

Pin1 Inhibition: Pin1 is an enzyme that is overexpressed in many cancers and plays a role in tumorigenesis by regulating the conformation of phosphorylated proteins. mdpi.comnih.gov Several this compound derivatives have been identified as potent Pin1 inhibitors. For example, 4,6-bis(benzyloxy)-3-phenylbenzofuran (TAB29) was discovered as a novel Pin1 inhibitor that targets the PPIase domain. researchgate.netresearchgate.net It potently inhibits Pin1 activity with an IC50 value of 874 nM and demonstrates excellent selectivity. researchgate.netresearchgate.net Mechanistic studies have shown that this compound can suppress the proliferation of hepatocellular carcinoma (HCC) cells. rsc.orgresearchgate.netresearchgate.net

Cholinesterase Inhibition: Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The benzofuran scaffold has been utilized to develop new inhibitors of both AChE and BChE. preprints.orgsciforum.net A series of disubstituted benzofuran derivatives were synthesized and evaluated for their anti-acetylcholinesterase activities, with some compounds showing moderate inhibition. semanticscholar.org In another study, novel 3-aminobenzofuran derivatives were synthesized, and many exhibited potent inhibitory activity against both AChE and BChE. frontiersin.org For instance, compound 5f , with a 2-fluorobenzyl moiety, was identified as a potent, mixed-type inhibitor of AChE. frontiersin.org

The interaction of these derivatives with their target enzymes is often elucidated through molecular docking studies, which reveal key binding interactions such as hydrogen bonds and hydrophobic interactions with amino acid residues in the active site. frontiersin.orgsemanticscholar.org

The following table presents examples of this compound derivatives and their interactions with specific enzymes:

| Compound/Derivative | Target Enzyme | Key Findings | Reference |

| 4,6-bis(benzyloxy)-3-phenylbenzofuran (TAB29) | Pin1 (PPIase) | Potent and selective inhibitor (IC50 = 874 nM) | researchgate.netresearchgate.net |

| Disubstituted benzofuran derivatives | Acetylcholinesterase (AChE) | Moderate inhibitory activity | semanticscholar.org |

| 3-Aminobenzofuran derivative (5f) | AChE and BChE | Potent, mixed-type inhibitor of AChE | frontiersin.org |

Future Research Directions and Unexplored Avenues for 3 Phenylbenzofuran Chemistry

Development of Highly Selective and Stereocontrolled Synthetic Methodologies